N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide
Overview
Description
N’-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide is a synthetic organic compound characterized by the presence of bromine atoms, a benzoxadiazole ring, and an imidoformamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Imidoformamide Group Introduction: The final step involves the reaction of the brominated benzoxadiazole with N,N-dimethylformamide (DMF) under suitable conditions to form the imidoformamide group.
Industrial Production Methods
Industrial production of N’-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
- Continuous flow synthesis for efficient production.
- Use of automated reactors to control reaction parameters precisely.
- Purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
N’-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N’-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imidoformamide group play crucial roles in its reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
5,7-dibromo-2,1,3-benzoxadiazole: Lacks the imidoformamide group but shares the benzoxadiazole ring and bromine atoms.
N,N-dimethylformamide: Contains the imidoformamide group but lacks the benzoxadiazole ring and bromine atoms.
Uniqueness
N’-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide is unique due to the combination of its benzoxadiazole ring, bromine atoms, and imidoformamide group
Properties
IUPAC Name |
N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylmethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N4O/c1-15(2)4-12-7-5(10)3-6(11)8-9(7)14-16-13-8/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXGNJINSKGESD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C2=NON=C12)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID857133 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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